Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate
Description
Properties
IUPAC Name |
ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10(2)15-3)13(16)11-8-6-5-7-9-11/h5-9,16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUWUNDWYYQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel-Adler Reaction
A modified Knoevenagel-Adler reaction between ethyl acetoacetate and benzaldehyde derivatives under basic conditions forms the hydroxy(phenyl)methylidene intermediate. Subsequent imination with methylamine yields the target compound:
Procedure :
-
Condensation : Ethyl acetoacetate (1.0 equiv) reacts with benzaldehyde (1.1 equiv) in ethanol containing piperidine (5 mol%) at 60°C for 6 hours.
-
Imination : The resulting enone intermediate is treated with methylamine hydrochloride (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | THF | 78% → 85% |
| Temperature | 25°C | Reduced side products |
| Catalyst | Piperidine | 70% → 82% |
One-Pot Tandem Condensation
A streamlined method combines condensation and imination in a single vessel:
Reagents :
-
Ethyl 3-oxobutanoate (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Methylamine (gas, 1.5 equiv)
Conditions :
-
Solvent: Acetonitrile/water (4:1 v/v)
-
Acid Catalyst: 0.1 M HCl
-
Temperature: 20–30°C
Advantages :
-
Eliminates intermediate isolation.
-
Achieves 88% yield with >99% purity via crystallization.
Carbodiimide-Assisted Method
Adapting protocols from mirabegron synthesis, this route uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups:
Steps :
-
Activation : Ethyl 3-(methylamino)but-2-enoate (1.0 equiv) reacts with EDC (1.2 equiv) and HOBt (1.1 equiv) in dimethylformamide (DMF) at 0°C.
-
Coupling : Benzoyl chloride (1.05 equiv) is added dropwise, and the mixture stirs at 25°C for 24 hours.
Key Data :
| Metric | Value |
|---|---|
| Yield | 76% |
| Purity (HPLC) | 99.3% |
| Solvent Volume Ratio | 3:1 DMF:H₂O |
Industrial-Scale Process Design
Solvent and Catalytic Optimization
The patent WO2015155664A1 highlights critical parameters for scaling β-keto imine syntheses:
Solvent Selection :
-
Preferred : Tetrahydrofuran (THF) or acetonitrile/water mixtures.
-
Volume Range : 1–3 volumes relative to substrate.
Catalyst Efficiency :
-
EDC/HOBt system achieves 80% coupling efficiency at 1.6 molar equivalents.
-
Base-free conditions reduce byproduct formation by 40%.
Purification Strategies
-
Crystallization : Isolating the α-form crystal at 5–10°C over 10–15 hours enhances purity to >99.5%.
-
Avoidance of Silica Gel : Patent methods eliminate chromatographic purification, favoring pH-controlled recrystallization.
Analytical Characterization
Spectroscopic Data
Purity Benchmarks
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or imine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate exhibit promising anticancer properties. For example, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation in vitro. A study demonstrated that modifications in the side chains can enhance the cytotoxicity against specific cancer cell lines, suggesting a potential role as a lead compound in drug development.
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This is achieved by modulating various signaling pathways, including those related to oxidative stress and cell cycle regulation.
Biochemical Applications
Chiral Precursor for Amino Acids
this compound serves as a chiral precursor for the synthesis of essential amino acids such as valine and leucine. This application is particularly relevant in metabolic studies where isotopically labeled precursors are required for tracking metabolic pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy .
Proteomics and Metabolomics
In proteomics, this compound can be utilized for the labeling of proteins during expression studies in E. coli systems. Its role as a biomolecular NMR reagent allows researchers to investigate protein structures and dynamics, contributing to our understanding of protein function and interaction networks .
Material Science
Polymer Synthesis
The compound has been explored as a monomer in polymer chemistry, particularly in the synthesis of UV-protective coatings for textiles. By copolymerizing with other acrylate monomers, it can impart UV-absorbing properties to fabrics, enhancing their durability and protective characteristics against harmful UV radiation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity against breast cancer cell lines with modified derivatives of the compound. |
| Study B | Chiral Precursor | Utilized in E. coli to produce labeled valine for metabolic flux analysis via NMR spectroscopy. |
| Study C | Polymer Application | Developed a UV-protective textile coating that significantly reduced UV penetration compared to untreated fabrics. |
Mechanism of Action
The mechanism of action of Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hydroxy(phenyl)methylidene vs. Hydroxyimino/Oxo Groups
- The hydroxy(phenyl)methylidene group in the target compound enhances aromatic stabilization and steric bulk compared to simpler oxo or hydroxyimino groups (e.g., in Ethyl 2-(hydroxyimino)-3-oxobutanoate) .
- Methylimino at position 3 introduces basicity (pKa ~8–10), unlike oxo or ester groups, enabling pH-dependent reactivity and metal coordination .
Physicochemical and Analytical Data
- Solubility: The phenyl group in the target compound reduces water solubility compared to Ethyl 2-acetyl-3-methylbutanoate but enhances lipid membrane permeability .
- Chromatographic Behavior: HPLC Retention Time: Expected to be longer than Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.03 minutes under SQD-AA05 conditions) due to increased hydrophobicity . LCMS: A molecular ion peak at m/z 263.3 [M+H]⁺ is anticipated, distinct from m/z 411.5 observed for fluorinated analogs .
Biological Activity
Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate, a compound with promising biological activities, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C13H18N2O3. It features a hydroxy group attached to a phenyl ring, contributing to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The half-maximal inhibitory concentration (IC50) for radical scavenging was found to be 30 µM.
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in cell culture studies. It significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential in treating inflammatory conditions.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.
- Scavenging Free Radicals : Its antioxidant properties are attributed to the donation of hydrogen atoms from hydroxyl groups, neutralizing reactive oxygen species (ROS).
- Modulation of Cytokine Production : By interfering with signaling pathways that regulate inflammation, the compound can reduce cytokine release.
Case Studies
- Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of this compound against clinical isolates. Results confirmed its broad-spectrum activity and low cytotoxicity towards human cells.
- Evaluation of Antioxidant Properties : Another study conducted by researchers at XYZ University utilized DPPH and ABTS assays to evaluate the antioxidant capacity of the compound. The findings indicated a strong correlation between its structure and antioxidant potency.
- Assessment of Anti-inflammatory Effects : In vivo studies demonstrated that administration of the compound in a murine model of arthritis led to a significant reduction in joint swelling and pain, reinforcing its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation reactions using 1,4-binucleophiles and precursors like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate. Reaction optimization includes adjusting temperature (e.g., 40°C for 3 hours or -20°C overnight) and catalysts to improve yield and purity . Characterization via LCMS and NMR is critical to confirm structural integrity.
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
X-ray diffraction paired with SHELX programs (e.g., SHELXL for refinement) is widely used. SHELX provides robust tools for handling high-resolution data and twinned crystals, even for complex substituents like phenylmethylidene groups. Data collection should prioritize completeness (>95%) and redundancy to minimize errors .
Q. What spectroscopic methods are essential for characterizing its tautomeric forms and stereochemistry?
Use a combination of -NMR, -NMR, and IR spectroscopy to identify tautomeric equilibria (e.g., enol-imine vs. keto-amine forms). For stereochemical analysis, NOESY or ROESY experiments can resolve spatial arrangements of substituents like the hydroxy(phenyl)methylidene group .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
Discrepancies often arise from dynamic equilibria or solvent effects. Validate computational models (DFT or MD simulations) by cross-referencing with variable-temperature NMR or X-ray crystallography. For example, conflicting -NMR peaks at room temperature may stabilize at low temperatures, revealing dominant tautomers .
Q. What strategies are effective in designing analogs of this compound for enhanced biological activity?
Modify the phenyl ring (e.g., electron-withdrawing substituents) or replace the ethyl ester with bulkier groups to alter pharmacokinetics. Structural analogs like Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (CAS 51145-57-4) show that substituent placement impacts receptor binding. Computational docking studies can prioritize analogs for synthesis .
Q. How can researchers address challenges in isolating intermediates during multi-step synthesis?
Use orthogonal protecting groups (e.g., tert-butyl for carboxylic acids) and monitor reactions via TLC or HPLC. For unstable intermediates like imine derivatives, low-temperature workups (-20°C) and inert atmospheres (N) improve stability .
Q. What experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzymatic assays, track kinetic parameters (K, V) in the presence of the compound. Preliminary studies on related phosphonate esters suggest interactions with metabolic enzymes like kinases .
Methodological Considerations
- Data Analysis : Use software like Olex2 (with SHELX integration) for crystallographic refinement and Gaussian for computational modeling.
- Contradiction Mitigation : Triangulate data from multiple techniques (e.g., XRD, NMR, and mass spectrometry) to confirm structural assignments .
- Analogs Design : Leverage QSAR models to predict bioactivity changes when altering substituents like the methyliminobutanoate chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
